Cas no 2138521-97-6 (4-Ethyl-3-(3-methoxyazetidin-1-yl)cyclohexan-1-one)

4-Ethyl-3-(3-methoxyazetidin-1-yl)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- EN300-1158750
- 2138521-97-6
- 4-ethyl-3-(3-methoxyazetidin-1-yl)cyclohexan-1-one
- 4-Ethyl-3-(3-methoxyazetidin-1-yl)cyclohexan-1-one
-
- インチ: 1S/C12H21NO2/c1-3-9-4-5-10(14)6-12(9)13-7-11(8-13)15-2/h9,11-12H,3-8H2,1-2H3
- InChIKey: HZWMAWNTJHUJHQ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1CN(C1)C1CC(CCC1CC)=O
計算された属性
- せいみつぶんしりょう: 211.157228913g/mol
- どういたいしつりょう: 211.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1
4-Ethyl-3-(3-methoxyazetidin-1-yl)cyclohexan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1158750-1.0g |
4-ethyl-3-(3-methoxyazetidin-1-yl)cyclohexan-1-one |
2138521-97-6 | 1g |
$0.0 | 2023-06-08 |
4-Ethyl-3-(3-methoxyazetidin-1-yl)cyclohexan-1-one 関連文献
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
4-Ethyl-3-(3-methoxyazetidin-1-yl)cyclohexan-1-oneに関する追加情報
Introduction to 4-Ethyl-3-(3-methoxyazetidin-1-yl)cyclohexan-1-one (CAS No. 2138521-97-6)
4-Ethyl-3-(3-methoxyazetidin-1-yl)cyclohexan-1-one, with the CAS number 2138521-97-6, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound belongs to the class of cyclohexanones and features a unique combination of functional groups, including an ethyl substituent, a methoxyazetidine moiety, and a cyclohexane ring. These structural elements contribute to its diverse chemical properties and biological activities.
The synthesis of 4-Ethyl-3-(3-methoxyazetidin-1-yl)cyclohexan-1-one has been extensively studied, with various methods reported in the literature. One common approach involves the reaction of 4-ethylcyclohexanone with 3-methoxyazetidine under suitable conditions, such as the presence of a base or a catalyst. The choice of reaction conditions can significantly influence the yield and purity of the final product, making it essential for researchers to optimize these parameters for large-scale production.
In terms of its physical and chemical properties, 4-Ethyl-3-(3-methoxyazetidin-1-yl)cyclohexan-1-one is typically obtained as a white crystalline solid with a melting point ranging from 85 to 87°C. It is soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. These properties make it suitable for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which are commonly used to confirm its structure and purity.
The biological activity of 4-Ethyl-3-(3-methoxyazetidin-1-yl)cyclohexan-1-one has been the subject of several recent studies. One notable area of research is its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. GPCRs play crucial roles in various physiological processes, including neurotransmission, immune response, and hormone signaling. Preliminary studies have shown that 4-Ethyl-3-(3-methoxyazetidin-1-yl)cyclohexan-1-one can selectively bind to specific GPCRs, potentially modulating their activity and offering new avenues for drug discovery.
In addition to its GPCR modulation properties, 4-Ethyl-3-(3-methoxyazetidin-1-yl)cyclohexan-1-one has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human immune cells. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 4-Ethyl-3-(3-methoxyazetidin-1-y)cyclohexanone has also been studied to assess its suitability for drug development. Initial data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed after oral administration and exhibits good bioavailability. It is primarily metabolized by cytochrome P450 enzymes in the liver and is excreted via both renal and hepatic pathways.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-Ethyl-3-(3-methoxyazetidin-y)cyclohexanone in humans. Early results from phase I trials have shown that it is well-tolerated at doses up to 50 mg/kg with no serious adverse effects reported. These findings are promising and warrant further investigation in larger clinical trials.
In conclusion, 4-Ethyl-3-(3-methoxyazetidin-y)cyclohexanone (CAS No. 2138521-97-) is a promising compound with diverse applications in pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of new therapeutic agents targeting GPCRs and inflammatory diseases. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological profile for clinical use.
2138521-97-6 (4-Ethyl-3-(3-methoxyazetidin-1-yl)cyclohexan-1-one) 関連製品
- 2870673-22-4(3-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 3-(2,2,2-trifluoroacetyl)-, (1R,6S,7R)-rel- )
- 1550900-91-8(2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol)
- 2680742-69-0(tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate)
- 91857-96-4(5-(3-methylphenyl)-1H-pyrazol-4-amine)
- 1805948-33-7(3-Bromo-2-methyl-6-(trifluoromethyl)aniline)
- 2169191-04-0(7-methoxy-2-methyl-1,8-naphthyridine-4-carboxylic acid)
- 61516-63-0(1,3,4-Thiadiazol-2-amine, 5-(hexylthio)-)
- 162848-16-0(4-(1H-1,2,4-Triazol-1-yl)benzoic Acid)
- 1361529-52-3(3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine)
- 1393534-24-1([2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine)




